Physicochemical properties of 2-Amino-4-bromo-5-chlorophenol
Physicochemical properties of 2-Amino-4-bromo-5-chlorophenol
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-bromo-5-chlorophenol
Introduction: Unveiling a Versatile Halogenated Phenol
2-Amino-4-bromo-5-chlorophenol is a halogenated aromatic compound featuring a phenol ring substituted with amino, bromo, and chloro groups. As a member of the aminophenol class, its structural complexity and the presence of multiple reactive functional groups make it a molecule of significant interest for researchers, particularly in the fields of pharmaceutical and agrochemical synthesis. The strategic placement of halogen atoms can profoundly influence a molecule's reactivity, lipophilicity, and metabolic stability, making compounds like this valuable intermediates for creating novel bioactive molecules and advanced materials.[1][2][3]
This guide provides a comprehensive analysis of the known and predicted physicochemical properties of 2-Amino-4-bromo-5-chlorophenol. We will delve into its chemical identity, expected spectral characteristics, solubility profile, and reactivity, offering field-proven insights into the methodologies required for its characterization. This document is designed to serve as a foundational resource for scientists and drug development professionals aiming to leverage this compound in their research endeavors.
Caption: Figure 1: Chemical Structure of 2-Amino-4-bromo-5-chlorophenol
PART 1: Chemical Identity and Physicochemical Properties
Precise identification and understanding of a compound's fundamental properties are prerequisites for its successful application in research and development. While comprehensive experimental data for 2-Amino-4-bromo-5-chlorophenol is not extensively documented in peer-reviewed literature, a consistent profile can be assembled from chemical supplier databases and by extrapolation from structurally analogous compounds.
The introduction of both bromine and chlorine onto the phenol ring significantly increases the molecular weight and is expected to influence properties such as melting point and solubility when compared to simpler aminophenols.[4]
Table 1: Summary of Physicochemical Properties
| Property | Value | Source / Rationale |
| CAS Number | 1037298-14-8 | [5][6][7] |
| IUPAC Name | 2-amino-4-bromo-5-chlorophenol | [6] |
| Molecular Formula | C₆H₅BrClNO | [6] |
| Molecular Weight | 222.47 g/mol | [6][8] |
| Appearance | Solid, powder or crystals | Inferred from supplier data for this and related compounds.[2][9][10] |
| Purity | ≥95-97% | Varies by supplier.[6][7] |
| Melting Point | Not experimentally published. Predicted to be >130 °C. | Based on isomers and related compounds like 2-Amino-4-bromophenol (133 °C) and 2-Amino-4-chlorophenol (136-141 °C).[11][12] |
| Solubility | Limited solubility in water; soluble in polar organic solvents (e.g., ethanol, acetone). | Expected behavior for halogenated phenols. The polar -OH and -NH₂ groups allow for some aqueous solubility, likely enhanced at acidic pH, while the halogenated aromatic ring favors organic solvents.[2][13] |
| Storage | Store in a cool, dry, well-ventilated place. | Recommended for aminophenol compounds to prevent degradation.[7][14] |
PART 2: Analytical Characterization Protocols
A robust analytical workflow is crucial for confirming the identity, purity, and stability of any chemical intermediate. For a molecule like 2-Amino-4-bromo-5-chlorophenol, a multi-technique approach is required.
Chromatographic Purity Assessment: A Reverse-Phase HPLC Method
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is ideal for separating the target compound from potential impurities or degradation products.[15]
Experimental Protocol:
-
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides excellent resolving power for aromatic compounds.
-
Mobile Phase Preparation: An isocratic mobile phase consisting of a water:acetonitrile mixture with a small amount of acid (e.g., 0.1% acetic or formic acid) is a robust starting point. A typical ratio might be 70:30 (v/v) water:acetonitrile. The acid suppresses the ionization of the phenolic proton, leading to sharper, more symmetric peaks.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.
-
Instrument Parameters:
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector set to a wavelength where the chromophore absorbs strongly, likely around 280-290 nm.
-
Column Temperature: 30 °C to ensure reproducibility.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Caption: Figure 2: HPLC Workflow for Purity Analysis
Structural Confirmation: Spectroscopic Methods
Mass Spectrometry (MS): The most definitive technique for confirming molecular weight.
-
Expected Outcome: In electrospray ionization (ESI) mode, the compound should show a prominent molecular ion peak [M+H]⁺ at m/z 223.9. The key diagnostic feature is the isotopic pattern. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will create a characteristic cluster of peaks that can be computationally matched to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
-
¹H NMR: The aromatic region should display two singlets or two narrowly split doublets, corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the electron-donating effects of the -OH and -NH₂ groups and the electron-withdrawing effects of the halogens. Broad signals corresponding to the -OH and -NH₂ protons would also be expected, which would be exchangeable with D₂O.
-
¹³C NMR: Six distinct signals in the aromatic region (approx. 100-160 ppm) are expected, confirming the substitution pattern of the benzene ring.
Infrared (IR) Spectroscopy: Useful for identifying key functional groups.
-
Expected Peaks:
-
Broad O-H stretch: ~3200-3500 cm⁻¹
-
N-H stretching (primary amine): Two sharp peaks around 3300-3500 cm⁻¹
-
C-H aromatic stretch: ~3000-3100 cm⁻¹
-
C=C aromatic ring stretches: ~1450-1600 cm⁻¹
-
C-O stretch: ~1200-1260 cm⁻¹
-
PART 3: Reactivity, Safety, and Applications
Synthetic Potential
The utility of 2-Amino-4-bromo-5-chlorophenol in drug development stems from its versatile reactive sites.
-
The Amino Group: Can undergo acylation, alkylation, or diazotization reactions to introduce a wide variety of functional groups or to be converted into other substituents.
-
The Phenolic Hydroxyl Group: Weakly acidic, it can be readily converted into ethers or esters to modulate solubility and pharmacokinetic properties.
-
The Aromatic Ring: The halogen substituents, particularly the bromine atom, are amenable to modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of complex biaryl or C-N/C-O bonds, which are common motifs in pharmaceutical agents.[2]
This trifecta of reactivity makes the compound a valuable building block for constructing complex molecular scaffolds. For instance, related aminophenols are precursors in the synthesis of muscle relaxants and other biologically active heterocycles.[15]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely available, data from its isomers, such as 2-amino-4-bromo-6-chlorophenol and 2-amino-6-bromo-4-chlorophenol, provide a strong basis for hazard assessment.[16][17]
-
GHS Hazard Statements (Inferred):
Handling Protocol: Researchers and laboratory personnel must handle this compound with appropriate engineering controls and personal protective equipment (PPE).
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Wear protective gloves (e.g., nitrile), a lab coat, and safety glasses or goggles. A face shield may be required if there is a splash hazard.[17]
-
Avoid creating dust. If handling a powder, use a respirator with an appropriate particulate filter.
-
-
First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek immediate medical attention in all cases of significant exposure.[17]
Conclusion
2-Amino-4-bromo-5-chlorophenol presents itself as a chemical intermediate of considerable potential, particularly for applications in medicinal chemistry and materials science. Its well-defined structure, characterized by multiple, distinct reactive sites, offers synthetic chemists a versatile platform for molecular elaboration. While a comprehensive, publicly available dataset of its experimental physicochemical properties remains to be published, a reliable working profile can be established from supplier data and the known characteristics of closely related halogenated aminophenols. The analytical and handling protocols outlined in this guide provide a robust framework for scientists to confidently and safely incorporate this promising building block into their research and development pipelines.
References
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Australian Water Quality Centre. (n.d.). PHENOLS. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Phenol. NCBI Bookshelf. Retrieved from [Link]
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Aktas, A. H. (2009). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]
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Choguill, H. S., & Bissing, D. E. (1958). Separation of Halogenated Phenols by Paper Chromatography. Analytical Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4-bromo-6-chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4-Bromophenol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). 2-amino-5-bromo-4-chlorophenol (C6H5BrClNO). Retrieved from [Link]
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Srini Chem. (n.d.). 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. Retrieved from [Link]
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Angene Chemical. (2024). Safety Data Sheet: 2-amino-6-bromo-4-chlorophenol. Retrieved from [Link]
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CPAChem. (2023). Safety data sheet: 2-Amino-4-chlorophenol. Retrieved from [Link]
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Solubility of Things. (n.d.). 2-Amino-4-chlorophenol. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Bromo-4-chlorophenol in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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Chemsrc. (2025). 2-Amino-4-chlorophenol | CAS#:95-85-2. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4-chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4-bromo-5-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]
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Dedhiya, P. P., et al. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. ResearchGate. Retrieved from [Link]
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